![molecular formula C9H13FO2 B2774759 1-Fluorospiro[2.5]octane-1-carboxylic acid CAS No. 2168793-78-8](/img/structure/B2774759.png)

1-Fluorospiro[2.5]octane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

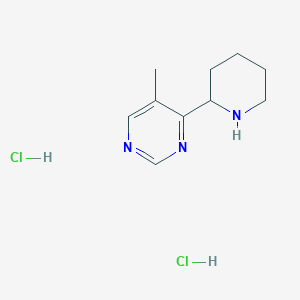

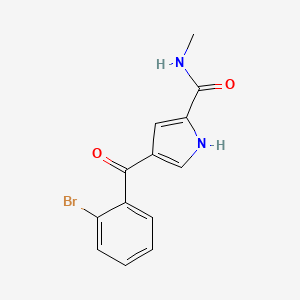

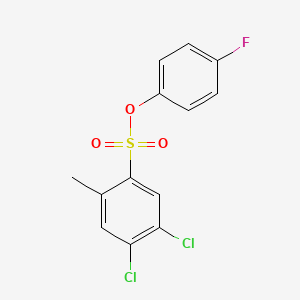

1-Fluorospiro[2.5]octane-1-carboxylic acid is a chemical compound with the CAS Number: 2168793-78-8 . It has a molecular weight of 172.2 and its IUPAC name is 1-fluorospiro[2.5]octane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for 1-Fluorospiro[2.5]octane-1-carboxylic acid is 1S/C9H13FO2/c10-9(7(11)12)6-8(9)4-2-1-3-5-8/h1-6H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Fluorospiro[2.5]octane-1-carboxylic acid is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Fluorination Techniques

1-Fluorospiro[2.5]octane-1-carboxylic acid and its derivatives are pivotal in fluorination chemistry. The development of site-selective fluorination techniques using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts, derived from elemental fluorine, has been effective for fluorinating a wide range of organic substrates. This method provides good yields and regioselectivity under mild conditions, showcasing the versatility of fluorinated spiro compounds in organic synthesis (Lal, 1993).

Cycloaddition Reactions

The α-oxo ketenes generated from pyrolysis of 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones react with Schiff bases to produce spiro compounds integrating the β-lactam and 1,3-dioxolan-4-one structures. This illustrates the utility of fluorospiro compounds in constructing complex molecular architectures through cycloaddition reactions (Tsuno et al., 2006).

Electrophilic Fluorination

The use of Selectfluor™ and trifluoromethanesulfonic acid for the electrophilic fluorination of aromatic compounds to fluoroaromatics emphasizes the role of fluorospiro[2.5]octane derivatives in enhancing fluorination reactions. These processes are characterized by good to excellent yields under mild conditions, further expanding the toolkit for aromatic compound fluorination (Shamma et al., 1999).

Conformationally Restricted Analogues

Research into conformationally restricted glutamic acid analogues, including stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, provides insight into the design of biologically active compounds. These studies leverage the unique structural properties of spiro compounds for potential applications in drug design and mechanistic studies in biochemistry (Chernykh et al., 2014).

Organosolubility and Optical Transparency

The synthesis of novel polyimides derived from spiro(fluorene-9,9′-xanthene) highlights the importance of spiro compounds in materials science. These polyimides exhibit remarkable solubility, optical transparency, and thermal stability, making them suitable for advanced material applications (Zhang et al., 2010).

Biodefluorination and Biotransformation

The biotransformation of fluorotelomer alcohols by Pseudomonas strains demonstrates the environmental relevance of fluorospiro compounds. These strains can defluorinate and transform fluorotelomer alcohols, highlighting a potential pathway for the bioremediation of environmental contaminants (Kim et al., 2012).

Safety and Hazards

The safety information for 1-Fluorospiro[2.5]octane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-fluorospiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO2/c10-9(7(11)12)6-8(9)4-2-1-3-5-8/h1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNCFEJKAINTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC2(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorospiro[2.5]octane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2774685.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774686.png)

![ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2774688.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2774692.png)

![4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2774696.png)